2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}pyridin-3-olate
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Overview
Description
Preparation Methods
The synthesis of CRA_1801 involves several steps, typically starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
CRA_1801 undergoes various chemical reactions, including:
Oxidation: CRA_1801 can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
CRA_1801 has a wide range of scientific research applications, including:
Chemistry: CRA_1801 is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: CRA_1801 is being investigated for its potential therapeutic applications, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of CRA_1801 involves its interaction with specific molecular targets. One known target is trypsin-1, an enzyme involved in protein digestion. CRA_1801 binds to the active site of trypsin-1, inhibiting its activity and thereby affecting downstream biological processes . The pathways involved in its mechanism of action include the modulation of protein-protein interactions and the regulation of gene expression .
Comparison with Similar Compounds
CRA_1801 is unique among benzimidazoles due to its specific chemical structure and biological activity. Similar compounds include other benzimidazoles such as:
Benzimidazole: The parent compound of the class, used as an antifungal and anthelmintic agent.
Mebendazole: An antiparasitic drug used to treat worm infections.
Properties
Molecular Formula |
C13H11N5O |
---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
2-(3-hydroxypyridin-2-yl)-3H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C13H11N5O/c14-12(15)7-3-4-8-9(6-7)18-13(17-8)11-10(19)2-1-5-16-11/h1-6,19H,(H3,14,15)(H,17,18) |
InChI Key |
FQCDQFDJHSXQKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=NC3=C(N2)C=C(C=C3)C(=N)N)O |
Origin of Product |
United States |
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